molecular formula C12H18ClN3O B1493063 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine CAS No. 1480822-26-1

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine

Cat. No.: B1493063
CAS No.: 1480822-26-1
M. Wt: 255.74 g/mol
InChI Key: DNPILGZYJFEGOO-UHFFFAOYSA-N
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Description

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Coupling Reactions: Coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.

    Cyclopropylpyrimidine derivatives: Compounds with similar structural features and biological activities.

    Ethoxypropylpyrimidine derivatives:

Uniqueness

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-17-7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,2-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPILGZYJFEGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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